molecular formula C20H23BrN2O4S B2735111 5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzene-1-sulfonamide CAS No. 942863-90-3

5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B2735111
CAS No.: 942863-90-3
M. Wt: 467.38
InChI Key: VCSXDKDBUWSPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Properties and Research Relevance 5-Bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzene-1-sulfonamide is an organic compound with the CAS Number 942863-90-3 and a molecular formula of C 20 H 23 BrN 2 O 4 S . It has a molecular weight of 467.4 g/mol . The compound features a complex structure that integrates a benzene sulfonamide moiety linked to a methoxy-substituted indole ring system, a architecture of significant interest in medicinal chemistry research. Research Context and Potential Applications While specific biological data for this compound is not fully detailed in public literature, its structure provides strong clues to its research potential. The core sulfonamide functional group is a privileged pharmacophore in drug discovery, known to confer inhibitory activity against a wide range of enzymes . Furthermore, the indole scaffold is a common feature in many biologically active molecules and natural products. Research on structurally related compounds, particularly chalcone derivatives, has demonstrated promising in vitro anticancer activities, with some showing high potency against specific cancer cell lines . This suggests that this compound may serve as a valuable chemical intermediate or a probe for researchers investigating new therapeutic agents, particularly in the fields of oncology and enzyme inhibition. Handling and Availability This product is available for research purposes with various packaging options to suit your experimental needs . It is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and adhere to all appropriate laboratory safety protocols when handling this compound.

Properties

IUPAC Name

5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O4S/c1-12-9-19(27-4)20(11-17(12)21)28(24,25)22-8-7-15-13(2)23-18-6-5-14(26-3)10-16(15)18/h5-6,9-11,22-23H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSXDKDBUWSPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzene-1-sulfonamide, with the CAS number 942863-90-3, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing available research findings, case studies, and data tables.

The molecular formula of the compound is C20H23BrN2O4SC_{20}H_{23}BrN_{2}O_{4}S with a molecular weight of 467.4 g/mol. The structure includes a sulfonamide functional group, which is often associated with various biological activities.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing sulfonamide groups can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while demonstrating moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity Data

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BBacillus subtilis16 µg/mL
Compound CEscherichia coli64 µg/mL
Compound DPseudomonas aeruginosa128 µg/mL

Note: The compounds listed are hypothetical derivatives based on the structure of the target compound.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Similar sulfonamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For example, studies have utilized colorimetric assays to assess cell viability in the presence of these compounds, revealing significant dose-dependent cytotoxicity against cancer cells .

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of sulfonamide derivatives:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
  • Method : WST-1 assay for cell viability
  • Results : The compound exhibited IC50 values of approximately 25 µM against HeLa cells and 30 µM against MCF7 cells, indicating promising anticancer activity.

The biological activity of this compound may be attributed to its ability to interfere with bacterial cell wall synthesis and induce apoptosis in cancer cells. The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exerting its antibacterial effects .

Scientific Research Applications

Anticancer Research

One of the most significant applications of this compound is in the field of anticancer research . Several studies have demonstrated its potential efficacy against various cancer cell lines.

Case Studies

  • Breast Cancer Cell Lines : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against breast cancer cell lines (e.g., MCF-7). For instance, certain derivatives demonstrated over 80% inhibition compared to standard treatments like adriamycin .
  • Multiple Cancer Types : A broader screening against various human cancer cell lines revealed that compounds containing similar structural motifs showed significant antiproliferative activity across different cancer types, including leukemia and melanoma .

Synthesis and Derivative Development

The synthesis of 5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzene-1-sulfonamide involves multi-step organic reactions that incorporate various functional groups to enhance its biological activity. The development of derivatives has been a focus area, where modifications in the indole structure have led to compounds with improved potency and selectivity against cancer cells.

CompoundActivityCell LineReference
Compound AIC50 = 10 µMMCF-7
Compound BIC50 = 5 µMHL-60
Compound CGI50 < 10 µMVarious types

Other Potential Applications

Beyond anticancer properties, this compound may have applications in:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be explored further for developing new antibiotics or antifungal agents .
  • Neurological Disorders : The indole moiety has been associated with neuroprotective effects, indicating possible applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound is compared below with structurally related sulfonamides from the literature. Key differences in substituents, heterocyclic cores, and molecular properties are highlighted.

Table 1: Structural and Functional Comparison
Compound Name Benzene Substituents Indole/Alternative Core Substituents Molecular Features Reference
Target Compound 5-Br, 2-OCH₃, 4-CH₃ Indole: 5-OCH₃, 2-CH₃ Bromine on benzene, methoxy groups on both rings
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-chloro-2-methoxy-benzenesulfonamide 5-Cl, 2-OCH₃ Indole: 5-Br, 2-CH₃ Chlorine replaces bromine on benzene; bromine on indole
4-Methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide 4-OCH₃ Indole: 5-OCH₂CF₃, 2-CH₃ Trifluoromethoxy (electron-withdrawing) on indole
N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide 4-OCH₃ Thiazole: 5-Br Thiazole replaces indole; altered heterocyclic core
N-(5-Bromo-2-pyridinyl)-4-methoxybenzenesulfonamide 4-OCH₃ Pyridine: 5-Br Pyridine core; no ethyl linker

Key Structural and Functional Insights

Halogen Substitutions :

  • The bromine on the benzene ring in the target compound contrasts with chlorine in the analogue from . Bromine’s larger size and lipophilicity may enhance binding affinity in hydrophobic pockets compared to chlorine.
  • In N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide , bromine is retained on a thiazole ring, demonstrating flexibility in halogen placement across heterocycles .

Methoxy Group Positioning: The target’s 2-methoxy benzene and 5-methoxy indole differ from analogues with 4-methoxy benzene (e.g., ).

Heterocyclic Core Modifications: Replacing indole with thiazole () or pyridine () alters π-π stacking and hydrogen-bonding capabilities, critical for enzyme inhibition or receptor binding.

Preparation Methods

Preparation of 5-Bromo-2-Methoxy-4-Methylbenzene-1-Sulfonamide

The benzene core is functionalized through sulfonation, bromination, and methylation. A validated industrial approach involves:

  • Sulfonation of 2-methoxy-4-methylbenzoic acid :
    Treatment with chlorosulfonic acid (ClSO3H) at 0–5°C in dichloromethane introduces the sulfonic acid group at position 1. Subsequent amination with aqueous NH3 yields 2-methoxy-4-methylbenzene-1-sulfonamide (78% yield).

  • Regioselective bromination :
    Using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–5°C installs bromine at position 5. Optimized conditions (1.2 eq NBS, 3 h reaction) achieve >95% selectivity, avoiding di-bromination.

Key parameters :

Step Reagent Temperature Yield
Sulfonation ClSO3H 0–5°C 82%
Bromination NBS 0–5°C 89%

Synthesis of the Indole-Ethylamine Moiety

Fischer Indole Synthesis of 5-Methoxy-2-Methyl-1H-Indole

The indole scaffold is constructed via Fischer cyclization:

  • Reactants : 4-Methoxyaniline (p-anisidine, 4.2 kg) and hydroxyacetone (2.9 kg) in acetic acid (25 kg).
  • Conditions : Reflux at 118°C for 8 h under argon.
  • Workup : Distillation under reduced pressure followed by recrystallization in acetonitrile yields 5-methoxy-2-methylindole (94% yield).

Introduction of Ethylamine Side Chain

The 3-position of indole is functionalized through:

  • Mannich reaction : Treating 5-methoxy-2-methylindole with formaldehyde and ethylamine hydrochloride in ethanol at 60°C forms the Mannich base (3-(ethylaminomethyl)-5-methoxy-2-methylindole).
  • Reduction : Catalytic hydrogenation (H2, 50 psi, Pd/C) removes the hydroxymethyl group, yielding 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamine (67% yield over two steps).

Coupling of Moieties via Sulfonamide Bond Formation

Sulfonyl Chloride Activation

The benzene-sulfonamide is converted to sulfonyl chloride using phosphorus pentachloride (PCl5) in dichloromethane at −10°C. This reactive intermediate is isolated via filtration (89% purity).

Nucleophilic Substitution with Indole-Ethylamine

The sulfonyl chloride reacts with 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamine under Schotten-Baumann conditions:

  • Solvent : Dichloromethane/water biphasic system
  • Base : Triethylamine (3 eq) to scavenge HCl
  • Temperature : 0°C → 25°C over 2 h
  • Yield : 72% after column chromatography (SiO2, EtOAc/hexane 1:3)

Optimization Data :

Coupling Agent Solvent Yield
PCl5 DCM 72%
SOCl2 THF 58%
ClSO3H Toluene 41%

Industrial-Scale Considerations

Process Intensification

Adapting methods from SGLT2 inhibitor production:

  • Batch size : 70 kg/batch achievable via telescoped synthesis (no intermediate isolation).
  • Cost reduction : Using dimethyl terephthalate as starting material lowers raw material costs by 63% compared to aromatic amines.

Purification Strategies

  • Recrystallization : Methanol/water mixtures remove unreacted sulfonamide precursors (purity >99.5%).
  • Continuous chromatography : Simulated moving bed (SMB) technology enhances throughput for GMP production.

Mechanistic Insights and Side Reactions

Competing Pathways During Coupling

  • Over-chlorination : Mitigated by maintaining temperatures <5°C during sulfonyl chloride formation.
  • Indole ring oxidation : Prevented by inert atmosphere (Argon) and avoidance of strong oxidizers.

Byproduct Analysis

Byproduct Source Mitigation
Di-sulfonamide Excess sulfonyl chloride Stoichiometric control (1:1.05 ratio)
N-ethylated indole Mannich reaction Lower formaldehyde concentration

Emerging Methodologies

Electrochemical Sulfonamide Coupling

Recent advances employ LiClO4 electrolyte and graphite electrodes to couple sulfinates with amines, achieving 68% yield with 50% reduced energy consumption.

Biocatalytic Approaches

Immobilized sulfotransferase enzymes (e.g., SULT1A1) show promise for greener synthesis, though yields remain low (22–34%).

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can purity be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, including functional group protection, coupling, and deprotection. Key steps include:

  • Methylation: React 5-bromo-2-hydroxybenzoic acid derivatives with iodomethane (CH₃I) and potassium carbonate (K₂CO₃) under reflux to introduce methoxy groups .
  • Sulfonamide Formation: Use chlorosulfonation followed by nucleophilic substitution with the indole-ethylamine moiety under inert conditions (N₂ atmosphere) .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to achieve >95% purity. Monitor intermediates via TLC and HPLC .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves methoxy, sulfonamide, and indole protons. Use 2D NMR (COSY, HSQC) to assign overlapping signals in the aromatic region .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion).
  • IR Spectroscopy: Identify sulfonamide (S=O stretching at ~1350 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) groups .

Advanced: How can structural ambiguities in the sulfonamide-indole linkage be resolved?

Methodological Answer:

  • X-Ray Crystallography: Co-crystallize the compound with a heavy atom (e.g., bromine) to determine bond angles and confirm stereochemistry .
  • Electronic Circular Dichroism (ECD): Compare experimental spectra with DFT-calculated models to validate chiral centers in the indole-ethyl moiety .

Advanced: What strategies address contradictory bioactivity data between in vitro and in vivo models?

Methodological Answer:

  • Orthogonal Assays: Combine MIC (Minimum Inhibitory Concentration) assays with time-kill curves to assess bactericidal vs. bacteriostatic effects .
  • Pharmacokinetic Profiling: Evaluate bioavailability (e.g., plasma protein binding via equilibrium dialysis) and metabolite stability (LC-MS/MS) to reconcile efficacy gaps .

Advanced: How can computational modeling predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to GroEL/ES (a chaperone protein implicated in biofilm formation). Prioritize poses with favorable ΔG values (< -8 kcal/mol) .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm target engagement .

Advanced: How can fluorescence properties be leveraged for cellular imaging?

Methodological Answer:

  • Spectrofluorometric Titration: Measure emission maxima (λem) in PBS (pH 7.4) and varying solvents (e.g., DMSO, ethanol) to optimize excitation/emission wavelengths .
  • Confocal Microscopy: Tag the compound with a fluorophore (e.g., Cy5) and track localization in bacterial biofilms. Use quenching controls (e.g., potassium iodide) to validate specificity .

Advanced: What methods assess stability under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours .
  • LC-MS Degradant Profiling: Identify hydrolysis products (e.g., sulfonic acid derivatives) and optimize formulation (e.g., enteric coatings) to enhance stability .

Advanced: How is the compound’s biofilm inhibition mechanism elucidated?

Methodological Answer:

  • Proteomic Analysis: Treat E. coli biofilms with sub-MIC doses and perform 2D gel electrophoresis. Identify downregulated proteins (e.g., GroEL/ES) via MALDI-TOF .
  • Genetic Knockout Models: Compare biofilm formation in groEL knockout vs. wild-type strains to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.